![molecular formula C18H19N3O B5565226 N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B5565226.png)
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and other medical fields. TBB is a benzimidazole derivative that has been shown to inhibit glycogen synthase kinase-3 (GSK-3) activity, which plays a crucial role in many cellular processes.
Mechanism of Action
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide works by inhibiting the activity of GSK-3, which is a serine/threonine kinase that plays a crucial role in many cellular processes, including metabolism, cell cycle regulation, and gene expression. By inhibiting GSK-3 activity, N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide can induce apoptosis in cancer cells and potentially slow down the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of GSK-3 activity, induction of apoptosis in cancer cells, and potential neuroprotective effects in neurodegenerative diseases. However, further research is needed to fully understand the mechanisms of action and potential side effects of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide in lab experiments is its specificity for GSK-3 inhibition, which allows for more targeted and precise studies. However, one limitation is that N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide, including the development of more potent and selective GSK-3 inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its potential use in other medical fields, such as neurodegenerative diseases and diabetes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide.
Synthesis Methods
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-nitro-1H-benzimidazole with tert-butylamine, followed by reduction and subsequent reaction with 4-chlorobenzoyl chloride. The final product can be purified using column chromatography.
Scientific Research Applications
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential applications in cancer treatment, as GSK-3 inhibition has been shown to induce apoptosis in cancer cells. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)21-12-19-15-11-14(9-10-16(15)21)20-17(22)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQDLGZKRIPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-tert-butylbenzimidazol-5-yl)benzamide |
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